molecular formula C19H15N7OS B2568736 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903425-81-9

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2568736
CAS No.: 1903425-81-9
M. Wt: 389.44
InChI Key: JXFFUVFMYSUOQM-UHFFFAOYSA-N
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Description

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N7OS and its molecular weight is 389.44. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safe dosage range for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle . Additionally, it can influence metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and other nuclear proteins . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c1-12-18(25-8-3-2-4-15(25)21-12)19(27)20-10-17-23-22-16-6-5-14(24-26(16)17)13-7-9-28-11-13/h2-9,11H,10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFFUVFMYSUOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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